molecular formula C16H11NO5 B1300975 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid CAS No. 26513-80-4

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid

Numéro de catalogue B1300975
Numéro CAS: 26513-80-4
Poids moléculaire: 297.26 g/mol
Clé InChI: FPGWDOSSOOODIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid” is a chemical compound with the molecular formula C16H11NO5 . It has been studied for its potential as a COX-2 inhibitor .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. One method involves the internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones, followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl group attached to a benzoic acid group . The molecular weight is 297.26 g/mol .


Chemical Reactions Analysis

This compound has been used in the synthesis of potential COX-2 inhibitors . It has also been used in the design of novel spiro derivatives as potent and reversible Monoacylglycerol Lipase (MAGL) inhibitors .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.26 g/mol and an XLogP3-AA value of 1.7, which is a measure of its lipophilicity .

Applications De Recherche Scientifique

Chemistry and Bioactivities

3,4–Dihydro–2H–1,3–benzoxazines derivatives, which include our compound of interest, are a significant class of heterocycles with a particular awareness due to their remarkable biological activities in humans, plant as well as in animals . They are naturally occurring and their alteration in the benzoxazines skeleton, beside their comparative chemical simplicity and accessibility, make these compounds to be suitable sources of other bioactive compounds .

Antifungal and Antibacterial Properties

These compounds have been found to have a broad biological activity such as antifungal and antibacterial properties . This makes them potentially useful in the development of new antimicrobial agents.

Anti-HIV Properties

The 3,4–Dihydro–2H–1,3–benzoxazines derivatives have also shown potential as anti-HIV agents . This could be a significant breakthrough in the fight against HIV/AIDS.

Anticancer Properties

These compounds have shown anticancer properties . They could potentially be used in the development of new cancer treatments.

Anticonvulsant Properties

The 3,4–Dihydro–2H–1,3–benzoxazines derivatives have shown potential as anticonvulsant agents . This could lead to the development of new treatments for conditions like epilepsy.

Anti-inflammatory Properties

These compounds have anti-inflammatory properties . This could potentially be useful in the treatment of conditions like arthritis and other inflammatory diseases.

BET Bromodomain Inhibitors

A series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . This chemotype could be further optimized with respect to its potency and drug-like properties in the future .

COX Inhibition

The compounds have exhibited around 40% inhibition of COX-1, as compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml . This suggests potential use in the development of new anti-inflammatory and analgesic drugs.

Mécanisme D'action

While the exact mechanism of action of this compound is not fully understood, it has been studied for its potential inhibitory effects on COX-2 and MAGL .

Orientations Futures

Further optimization and mechanism studies on this chemotype are underway . It is also being investigated for its potential use in the treatment of central nervous system-related diseases .

Propriétés

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGWDOSSOOODIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364945
Record name 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid

CAS RN

26513-80-4
Record name 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.